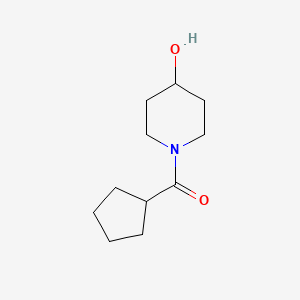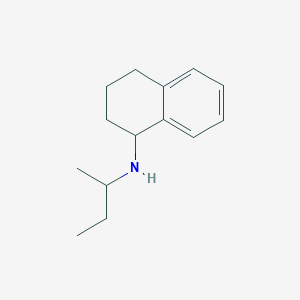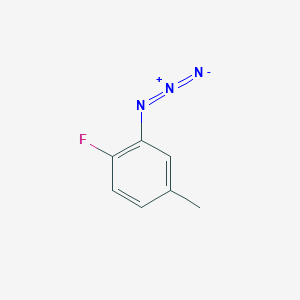
3-fenil-1H-pirazol-4-carboxamida
Descripción general
Descripción
3-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Aplicaciones Científicas De Investigación
3-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Utilized in the development of agricultural chemicals, such as fungicides.
Mecanismo De Acción
Target of Action
The primary target of 3-phenyl-1H-pyrazole-4-carboxamide is the Cyclin-dependent kinase 2 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
3-Phenyl-1H-pyrazole-4-carboxamide interacts with its target, Cyclin-dependent kinase 2, by binding to its active site . This binding inhibits the kinase’s activity, leading to the disruption of the cell cycle and ultimately the inhibition of cell growth and division .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, a critical biochemical pathway in all living cells . This disruption can lead to the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . The downstream effect of this is the inhibition of cell growth and division .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its target site .
Result of Action
The result of the action of 3-phenyl-1H-pyrazole-4-carboxamide is the inhibition of cell growth and division . By targeting and inhibiting Cyclin-dependent kinase 2, the compound disrupts the cell cycle, preventing cells from dividing and proliferating .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-phenyl-1H-pyrazole-4-carboxamide often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-phenyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives such as:
- 3-phenyl-1H-pyrazole-4-carboxaldehyde
- N-phenyl-1H-pyrazole-3-carboxamide
Uniqueness
What sets 3-phenyl-1H-pyrazole-4-carboxamide apart from similar compounds is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPLEOTIAIKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with the ryanodine receptor and what are the downstream effects?
A: While the exact mechanism is still under investigation, the research suggests that these compounds act as activators of the insect ryanodine receptor []. The ryanodine receptor is a calcium channel crucial for muscle function in insects. By activating this receptor, these compounds disrupt calcium signaling within the insect, leading to paralysis and ultimately death.
Q2: What is the significance of the structure-activity relationship (SAR) study conducted on these compounds?
A: The SAR study is vital for understanding how different structural modifications within the diphenyl-1H-pyrazole scaffold influence insecticidal activity []. Researchers synthesized a series of derivatives with varying substituents, particularly focusing on the cyano group. By analyzing the insecticidal activity of each derivative, they could pinpoint specific structural features that enhance potency against the diamondback moth (Plutella xylostella). This information is essential for designing even more potent and selective insecticides in the future.
Q3: What computational methods were used to further analyze the interaction between these compounds and the ryanodine receptor?
A: The researchers employed molecular docking simulations to predict the binding mode of the synthesized compounds with the ryanodine receptor []. Specifically, compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g), which showed significant insecticidal activity, was docked into the receptor's predicted binding site. This in silico analysis provided valuable insights into the potential interactions between the compound and key amino acids within the receptor's active site, supporting the hypothesis that these compounds act as RyR activators.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B1486443.png)


amine](/img/structure/B1486447.png)


amine](/img/structure/B1486452.png)

![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)

